2-Methyl-4-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Substitution Reactions: The pyrimidine core is then subjected to substitution reactions to introduce the pyridin-2-yl and piperazin-1-yl groups. This can be achieved using nucleophilic substitution reactions with appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can be used to replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes.
Scientific Research Applications
2-Methyl-4-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or antitumor effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Piperazine Derivatives: Compounds containing the piperazine moiety are known for their diverse pharmacological properties.
Uniqueness
2-Methyl-4-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H30N6O |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-methyl-4-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C23H30N6O/c1-20-24-11-7-23(26-20)28-13-8-21(9-14-28)30-19-5-4-12-27-15-17-29(18-16-27)22-6-2-3-10-25-22/h2-3,6-7,10-11,21H,8-9,12-19H2,1H3 |
InChI Key |
MKRRVCOZWKZGFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)OCC#CCN3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.